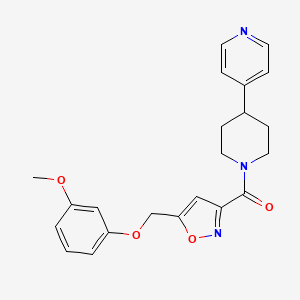
dafadine O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dafadine O is an N-acylpiperidine obtained by formal condensation of the carboxy group of 5-[(3-methoxyphenoxy)methyl]-1,2-oxazole-3-carboxylic acid with the secondary amino group of 4-(pyridin-4-yl)piperidine. It has a role as a P450 inhibitor. It is a N-acylpiperidine, an aromatic amide, an aromatic ether, a member of isoxazoles, a member of pyridines and a ring assembly.
Analyse Des Réactions Chimiques
Enzyme Inhibition Mechanisms
Dafadine compounds act as competitive inhibitors of DAF-9, a cytochrome P450 enzyme critical for steroid hormone biosynthesis. Key findings include:
-
Reaction with DAF-9 :
DAF 9 active +Dafadine→DAF 9 Dafadine complex inactive
Dafadine binds to the active site of DAF-9, preventing the conversion of cholesterol into dafachronic acids (ligands for the DAF-12 nuclear receptor) . This inhibition disrupts downstream signaling pathways governing developmental transitions and longevity. -
Cross-Species Activity :
Dafadine also inhibits mammalian CYP27A1, an ortholog involved in bile acid synthesis . This suggests evolutionary conservation in the sterol-binding pockets of cytochrome P450 enzymes.
Structural Basis for Inhibition
-
Steroid-like Backbone :
Dafadine C features a steroid-like structure with functional groups (e.g., hydroxyl, ketone) critical for hydrogen bonding and hydrophobic interactions with DAF-9 . -
Competitive Binding Parameters :
Oxidation Reactions
Dafadine undergoes 1-electron oxidation in the presence of cytochrome P450 enzymes, forming transient aminium radicals . This mechanism aligns with N-dealkylation pathways observed in other P450 substrates:
Dafadine+P450 FeIV O →Dafadine+⋅+P450 FeIII
Biological Impact of Inhibition
-
Developmental Arrest :
Dafadine-treated C. elegans enter the dauer larval stage due to suppressed dafachronic acid synthesis . -
Longevity Modulation :
Lifespan extension by ~30% in wild-type nematodes correlates with DAF-12/FXR signaling inhibition . -
Lipid Metabolism :
Downregulation of lipid catabolism enzymes (e.g., acyl-CoA dehydrogenases) occurs via NHR-1 antagonism .
Comparative Analysis of Dafadine Analogues
Synthetic Pathways
While explicit synthetic routes for dafadine are proprietary, general approaches include:
Propriétés
Formule moléculaire |
C22H23N3O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-3-2-4-19(13-18)28-15-20-14-21(24-29-20)22(26)25-11-7-17(8-12-25)16-5-9-23-10-6-16/h2-6,9-10,13-14,17H,7-8,11-12,15H2,1H3 |
Clé InChI |
OQGAXKQYQAYFPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















